5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol
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Overview
Description
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol is an organic compound that belongs to the class of oxolanes This compound features a cyclohexyl group substituted with a methyl group, an oxolane ring, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1-methylcyclohexyl derivative, with an appropriate oxolane precursor under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C) are often used.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated derivatives.
Scientific Research Applications
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
5-(1-Methylcyclohexyl)-3-(prop-2-en-1-yl)oxolan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
138100-21-7 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5-(1-methylcyclohexyl)-3-prop-2-enyloxolan-2-ol |
InChI |
InChI=1S/C14H24O2/c1-3-7-11-10-12(16-13(11)15)14(2)8-5-4-6-9-14/h3,11-13,15H,1,4-10H2,2H3 |
InChI Key |
RAPQJADWVBVPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2CC(C(O2)O)CC=C |
Origin of Product |
United States |
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